2-[[(1R,2R)-2-Methylcyclopropyl]amino]ethanol
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Overview
Description
2-[[(1R,2R)-2-Methylcyclopropyl]amino]ethanol is a chiral compound with a cyclopropyl group attached to an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1R,2R)-2-Methylcyclopropyl]amino]ethanol typically involves the nucleophilic substitution of chiral, non-racemic bromocyclopropanes. The reaction conditions often include the use of a base and a suitable solvent to facilitate the substitution reaction . Another method involves the decarboxylative coupling of amino acid-derived radicals to carbonyl compounds via visible-light photocatalysis in water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[[(1R,2R)-2-Methylcyclopropyl]amino]ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines.
Scientific Research Applications
2-[[(1R,2R)-2-Methylcyclopropyl]amino]ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.
Industry: Used in the production of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action for 2-[[(1R,2R)-2-Methylcyclopropyl]amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include nucleophilic addition or substitution reactions, depending on the target molecule .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol: Another chiral amino alcohol with applications in asymmetric synthesis.
(1S,2R)-(+)-2-Amino-1,2-diphenylethanol: Similar in structure but with different stereochemistry, affecting its reactivity and applications.
Uniqueness
2-[[(1R,2R)-2-Methylcyclopropyl]amino]ethanol is unique due to its specific stereochemistry and the presence of a cyclopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where stereochemistry is crucial.
Properties
IUPAC Name |
2-[[(1R,2R)-2-methylcyclopropyl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-6(5)7-2-3-8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWIMSJZYCZTMY-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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